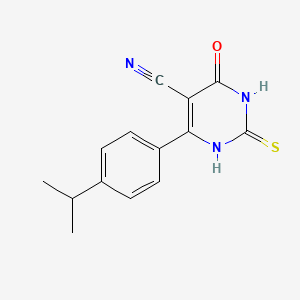![molecular formula C17H17Cl2NO4S B2436991 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 338424-18-3](/img/structure/B2436991.png)
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Applications
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide and its derivatives have been researched for their potential in cancer treatment. A study demonstrated that certain derivatives exhibit pro-apoptotic activity, specifically against melanoma cell lines, showing promise as anticancer agents. These compounds were found to inhibit human carbonic anhydrase isoforms, which are relevant in physiological processes including tumorigenicity (Yılmaz et al., 2015).
Alzheimer's Disease Research
Derivatives of this compound have been synthesized to evaluate as potential drug candidates for Alzheimer’s disease. These compounds were specifically designed to target acetyl cholinesterase (AChE) enzyme, which is key in the progression of Alzheimer's. The study involved a comprehensive synthesis process and enzyme inhibition activity evaluation, aiming to develop new therapeutic agents (Rehman et al., 2018).
Antiviral Activity
Research into 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which are related to the queried compound, has shown certain anti-tobacco mosaic virus activity. This suggests potential applications in developing antiviral agents (Chen et al., 2010).
Antimicrobial Activity
New compounds containing biologically active segments, including sulfonamido groups related to the queried compound, have shown high biological activity in antimicrobial screening. This indicates the potential of these compounds in antimicrobial applications (Fadel & Al-Azzawi, 2021).
Heavy Metal Ion Adsorption
Polyamides and polythioamides with pendent chlorobenzylidine rings, related to the chemical structure of the queried compound, have been synthesized and used for the removal of heavy metal ions from aqueous solutions. This suggests potential environmental applications in water purification and heavy metal ion removal (Ravikumar et al., 2011).
Safety and Hazards
作用機序
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that the compound induces a variety of molecular and cellular changes.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-17(22,16(21)20-15-8-6-14(19)7-9-15)11-25(23,24)10-12-2-4-13(18)5-3-12/h2-9,22H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMVVFTVNCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)


![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)

